3-(Difluoromethyl)pyridin-2-ol

Lipophilicity Polar Surface Area Drug Design

The difluoromethyl (CF₂H) group acts as a lipophilic hydrogen‑bond donor (acidity comparable to thiophenol), enabling strategic replacement of OH/SH moieties to enhance membrane permeability and target binding in hydrophobic pockets. Unlike purely hydrophobic CF₃ or non‑donor CH₃ analogs, this scaffold uniquely modulates lipophilicity (ΔlogP ≈ 1.1 vs CF₃) while blocking oxidative metabolism at the pyridine 3‑position—a metabolic hot‑spot in methyl‑substituted variants. Scalable synthesis (US20220380313A1) supports kg‑scale production for medicinal chemistry, agrochemical, and probe‑development programs. Order ≥95% purity building block for rational SAR and lead optimization.

Molecular Formula C6H5F2NO
Molecular Weight 145.11 g/mol
Cat. No. B8059030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)pyridin-2-ol
Molecular FormulaC6H5F2NO
Molecular Weight145.11 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C(=C1)C(F)F
InChIInChI=1S/C6H5F2NO/c7-5(8)4-2-1-3-9-6(4)10/h1-3,5H,(H,9,10)
InChIKeyUOVCWSJGWRBCOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Difluoromethyl)pyridin-2-ol: A CF₂H-Substituted Pyridinol Building Block for Drug Discovery and Agrochemical Intermediates


3-(Difluoromethyl)pyridin-2-ol (CAS 1806766-03-9) is a fluorinated pyridine derivative that exists primarily as the pyridone tautomer [1]. This compound belongs to the class of difluoromethylated heterocycles, where the CF₂H group imparts unique physicochemical and pharmacological properties distinct from both non-fluorinated and trifluoromethylated analogs [2]. Its molecular framework features a pyridine ring with a hydroxyl group at position 2 and a difluoromethyl substituent at position 3, a substitution pattern that modulates lipophilicity, hydrogen-bonding capacity, and metabolic stability in ways that are critical for medicinal chemistry applications [3].

Why 3-(Difluoromethyl)pyridin-2-ol Cannot Be Replaced by 3-Methyl or 3-Trifluoromethyl Analogs


In-class substitution of 3-(difluoromethyl)pyridin-2-ol with its 3-methyl or 3-trifluoromethyl counterparts is not scientifically interchangeable. The CF₂H group is a lipophilic hydrogen-bond donor with acidity comparable to thiophenol, whereas the CF₃ group is purely hydrophobic and the CH₃ group is a weak electron donor lacking fluorine's electronic effects [1]. These differences translate into divergent lipophilicity (ΔlogP ≈ 1.1 between CF₂H and CF₃ analogs) and polar surface area values that directly impact membrane permeability and target engagement [2]. Furthermore, the difluoromethyl moiety can block metabolic hot spots that would otherwise be oxidized in methyl-substituted variants, leading to distinct pharmacokinetic profiles [3].

Quantitative Comparative Evidence: 3-(Difluoromethyl)pyridin-2-ol vs. 3-Methyl and 3-Trifluoromethyl Analogs


Physicochemical Property Differentiation: LogP and TPSA Values Predict Improved Permeability over Trifluoromethyl Analog

3-(Difluoromethyl)pyridin-2-ol exhibits an intermediate logP of 0.8 (XLogP3) compared to the more lipophilic 3-trifluoromethylpyridin-2-ol (logP 1.92) and the less lipophilic 3-methylpyridin-2-ol (logP 0.68) [1]. Its topological polar surface area (TPSA) of 29.1 Ų is lower than both the trifluoromethyl analog (33.12 Ų) and the methyl analog (33.12 Ų) [1]. This combination of moderate lipophilicity and reduced TPSA is favorable for oral bioavailability according to Lipinski's Rule of Five [2].

Lipophilicity Polar Surface Area Drug Design Membrane Permeability

Bioisosteric Advantage: CF₂H Acts as a Lipophilic Hydrogen Bond Donor with Acidity Similar to Thiophenol

The difluoromethyl (CF₂H) group in 3-(difluoromethyl)pyridin-2-ol functions as a lipophilic hydrogen-bond donor, a property absent in the CF₃ and CH₃ analogs. Experimental measurements show that the hydrogen bond acidity parameter A for CF₂H ranges from 0.085 to 0.126, placing it on a scale comparable to thiophenol, aniline, and amine groups, but distinct from hydroxyl [1]. In contrast, the trifluoromethyl group (CF₃) is strictly hydrophobic and cannot participate in hydrogen bonding, while the methyl group is a weak electron donor with minimal hydrogen-bonding capacity.

Bioisostere Hydrogen Bond Donor Drug-Receptor Interaction Fluorine Chemistry

Metabolic Stability Advantage: CF₂H Moderately Regulates Metabolism Compared to CF₃

In pesticide and drug design, difluoromethyl substitution is known to moderately regulate metabolic stability, in contrast to the more drastic changes induced by trifluoromethyl groups. CF₂H can block oxidative metabolism at vulnerable positions while preserving more favorable overall pharmacokinetic properties than CF₃ [1]. Additionally, difluoromethyl substitution at metabolic hot spots can reroute oxidative metabolism, leading to distinct metabolite profiles compared to methyl-substituted analogs [2].

Metabolic Stability Pharmacokinetics Oxidative Metabolism Fluorine Effect

Synthetic Accessibility: High-Yield Difluoromethylation Method Enables Scalable Production

A patented method (US20220380313A1) describes the high-yield production of difluoromethyl-substituted aromatic heterocyclic compounds, including pyridine derivatives, via reaction of N-oxido aromatic heterocycles with tetrafluoroethylene in selected solvents [1]. This process provides an industrially scalable route to 3-(difluoromethyl)pyridin-2-ol and related compounds, in contrast to older methods that required harsh conditions or gave low yields. The method's compatibility with aromatic hydrocarbon, ester, and ether solvents enhances its practicality for large-scale synthesis.

Synthetic Chemistry Process Chemistry Difluoromethylation Scalability

Procurement-Grade Purity and Analytical Characterization: 95% Purity with NMR/HPLC/GC Verification

Commercially available 3-(difluoromethyl)pyridin-2-ol is supplied at 95% purity (typical specification) with batch-specific analytical data including NMR, HPLC, and GC verification . This level of characterization ensures reproducibility in biological assays and synthetic applications. In contrast, some in-class analogs may be available only at lower purity grades or without full analytical documentation, increasing the risk of variable results due to impurities.

Quality Control Analytical Chemistry Chemical Purity Reproducibility

Primary Research and Industrial Application Scenarios for 3-(Difluoromethyl)pyridin-2-ol


Drug Discovery: Bioisosteric Replacement of Hydroxyl or Thiol Groups

Medicinal chemistry teams can utilize 3-(difluoromethyl)pyridin-2-ol as a scaffold or fragment where the CF₂H group replaces a hydroxyl (-OH) or thiol (-SH) moiety. This substitution preserves hydrogen-bond donor capacity while increasing lipophilicity, potentially improving membrane permeability and target binding in hydrophobic pockets. The quantitative logP and TPSA data [1] support its use when oral bioavailability is a priority. The well-characterized hydrogen-bond donor properties of CF₂H [2] enable rational design of analogs with tunable binding interactions.

Agrochemical Research: Design of Herbicide Intermediates

Difluoromethylpyridines are established intermediates in the synthesis of herbicidal compounds. The moderate metabolic stability conferred by the CF₂H group [1] is advantageous for agrochemicals requiring sufficient environmental persistence for efficacy without excessive soil accumulation. The scalable synthetic method described in US20220380313A1 [2] supports cost-effective production of kilogram quantities for field trials.

Chemical Biology: Lipophilic Hydrogen Bond Donor Probes

Researchers studying enzyme active sites or receptor binding can employ 3-(difluoromethyl)pyridin-2-ol as a probe to investigate the role of lipophilic hydrogen bonding. The CF₂H group's unique ability to donate hydrogen bonds in non-polar environments [1] makes it a valuable tool for mapping binding site topology and understanding structure-activity relationships, particularly when comparing CF₂H-containing ligands with their CF₃ or CH₃ counterparts.

Medicinal Chemistry: Lead Optimization for Improved Metabolic Stability

In lead optimization programs, 3-(difluoromethyl)pyridin-2-ol can be incorporated as a building block to block oxidative metabolism at the pyridine 3-position while maintaining balanced physicochemical properties. The moderate lipophilicity (logP 0.8) and reduced TPSA (29.1 Ų) compared to trifluoromethyl analogs [1] suggest that derivatives may exhibit favorable absorption and distribution profiles. The difluoromethyl group's ability to reroute metabolism away from problematic pathways [2] offers a strategic advantage over methyl-substituted analogs.

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